molecular formula C8H8O2 B14735360 6,7-dihydrocyclopenta[b]pyran-2(5H)-one CAS No. 5650-69-1

6,7-dihydrocyclopenta[b]pyran-2(5H)-one

Cat. No.: B14735360
CAS No.: 5650-69-1
M. Wt: 136.15 g/mol
InChI Key: FJMLNNRYEFVDRT-UHFFFAOYSA-N
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Description

6,7-Dihydrocyclopenta[b]pyran-2(5H)-one is a heterocyclic organic compound with a unique structure that includes a fused cyclopentane and pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dihydrocyclopenta[b]pyran-2(5H)-one typically involves cyclocondensation reactions. One common method is the reaction between cyclopentanone and an appropriate aldehyde or ketone in the presence of a base, such as sodium ethoxide or sodium methoxide. The reaction conditions often require refluxing the mixture in an appropriate solvent, such as ethanol or methanol, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as using environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydrocyclopenta[b]pyran-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding lactones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Formation of lactones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

6,7-Dihydrocyclopenta[b]pyran-2(5H)-one has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Material Science: It is used in the development of novel materials with unique properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 6,7-dihydrocyclopenta[b]pyran-2(5H)-one depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include inhibition of specific enzymes or modulation of signaling pathways, leading to therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dihydrocyclopenta[b]pyran-2(5H)-one is unique due to its specific ring structure and the presence of the pyran ring, which imparts distinct chemical and physical properties. These properties make it valuable in various applications, particularly in the synthesis of complex organic molecules and the development of novel materials.

Properties

CAS No.

5650-69-1

Molecular Formula

C8H8O2

Molecular Weight

136.15 g/mol

IUPAC Name

6,7-dihydro-5H-cyclopenta[b]pyran-2-one

InChI

InChI=1S/C8H8O2/c9-8-5-4-6-2-1-3-7(6)10-8/h4-5H,1-3H2

InChI Key

FJMLNNRYEFVDRT-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)OC(=O)C=C2

Origin of Product

United States

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